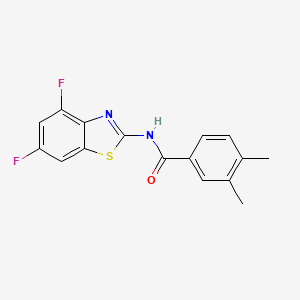

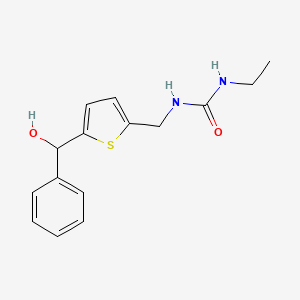

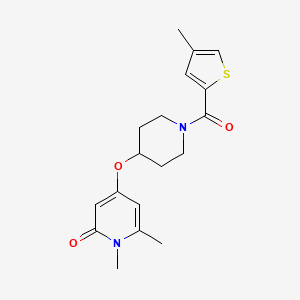

![molecular formula C15H11ClN4OS B2378171 N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 2060361-25-1](/img/structure/B2378171.png)

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves a series of multistep reactions . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Ultrasonic irradiation methods have been used to effectively shorten reaction time and increase yield .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the structure of human galactokinase 1 bound with a similar compound has been analyzed .

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide and its derivatives have been studied for their potential antibacterial properties. For instance, Desai et al. (2008) investigated various thiazolidine and azetidine derivatives for their efficacy against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. These compounds showed moderate to good antibacterial activity, highlighting their potential in antibacterial applications (Desai, Shah, Bhavsar, & Saxena, 2008).

Antitumor Activity

Several studies have focused on the antitumor potential of thiazolopyrimidine derivatives. El-Morsy et al. (2017) synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, evaluating their activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate antitumor activity, suggesting the compound's relevance in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).

Spectroscopic and Quantum Studies

The spectroscopic properties and quantum mechanical studies of various benzothiazolinone acetamide analogs, including N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide derivatives, have been explored. Mary et al. (2020) conducted vibrational spectra, electronic properties, and photochemical and thermochemical modeling studies. These compounds demonstrated potential as photosensitizers in dye-sensitized solar cells, with good light harvesting efficiency (Mary et al., 2020).

α-Glucosidase Inhibitory Activity

Koppireddi et al. (2014) synthesized a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for α-glucosidase inhibitory activity. Some compounds, including N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide, showed very good inhibition, highlighting their potential in diabetes treatment research (Koppireddi et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on the synthesis and characterization of “N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide” and similar compounds, as well as their potential applications in treating microbial infections and cancer . Further studies could also explore their mechanism of action and potential safety and hazards .

Propiedades

IUPAC Name |

N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4OS/c1-9(21)19-15-17-7-6-12(20-15)13-8-18-14(22-13)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,17,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOFXFPEOJWROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CC(=N1)C2=CN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

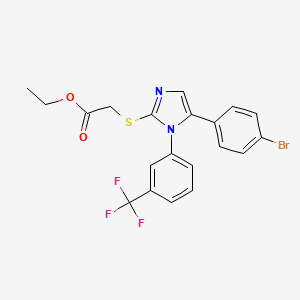

![Carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester](/img/structure/B2378100.png)

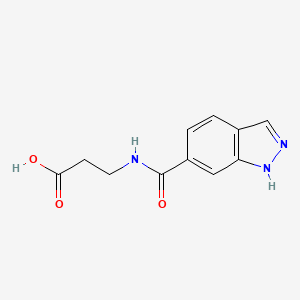

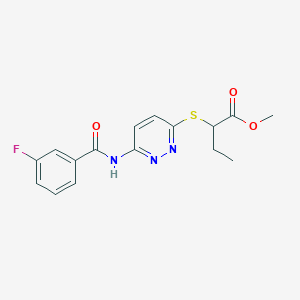

![3-[3-(Phenylmethoxycarbonylamino)pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B2378102.png)

methanone](/img/structure/B2378103.png)

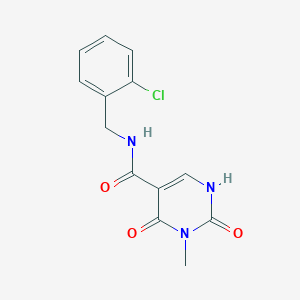

![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)

![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)